Cas no 2901098-30-2 (2-(Methylthio)-5-octylthiophene)

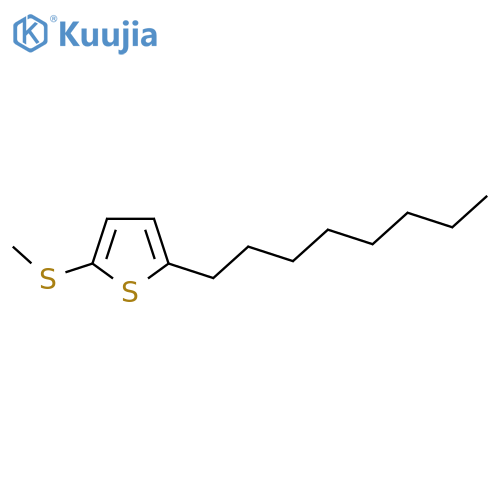

2901098-30-2 structure

商品名:2-(Methylthio)-5-octylthiophene

2-(Methylthio)-5-octylthiophene 化学的及び物理的性質

名前と識別子

-

- 2-(methylthio)-5-octylthiophene

- MFCD34763799

- 2901098-30-2

- 2-(Methylthio)-5-octylthiophene

-

- インチ: 1S/C13H22S2/c1-3-4-5-6-7-8-9-12-10-11-13(14-2)15-12/h10-11H,3-9H2,1-2H3

- InChIKey: UIPWQYRGZNIHMU-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1CCCCCCCC)SC

計算された属性

- せいみつぶんしりょう: 242.11629305g/mol

- どういたいしつりょう: 242.11629305g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 8

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.3

- トポロジー分子極性表面積: 53.5Ų

じっけんとくせい

- 密度みつど: 1.00±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 327.3±30.0 °C(Predicted)

2-(Methylthio)-5-octylthiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB610464-1g |

2-(Methylthio)-5-octylthiophene; . |

2901098-30-2 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB610464-250mg |

2-(Methylthio)-5-octylthiophene; . |

2901098-30-2 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB610464-5g |

2-(Methylthio)-5-octylthiophene; . |

2901098-30-2 | 5g |

€2218.40 | 2024-07-19 |

2-(Methylthio)-5-octylthiophene 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2901098-30-2 (2-(Methylthio)-5-octylthiophene) 関連製品

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2901098-30-2)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315